LTB4 antagonist 2

Inflammation Leukotriene Signaling GPCR Pharmacology

LTB4 antagonist 2 (CAS 2929239-85-8, compound 24c) is a carboxamide-acid compound that functions as an antagonist of the leukotriene B4 (LTB4) receptor. It is derived from a 1,4-benzodioxine scaffold and represents a structurally distinct class of LTB4 receptor antagonists developed to elucidate the role of LTB4 in inflammatory processes.

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
Cat. No. B12402795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTB4 antagonist 2
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)32-21-13-12-20(16-22(21)33-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30)
InChIKeyNWZDWAHWAOZXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LTB4 Antagonist 2: A 1,4-Benzodioxine-Based LTB4 Receptor Antagonist for Inflammatory Pathway Research


LTB4 antagonist 2 (CAS 2929239-85-8, compound 24c) is a carboxamide-acid compound that functions as an antagonist of the leukotriene B4 (LTB4) receptor [1]. It is derived from a 1,4-benzodioxine scaffold and represents a structurally distinct class of LTB4 receptor antagonists developed to elucidate the role of LTB4 in inflammatory processes . The compound has a molecular formula of C26H23NO6 and a molecular weight of 445.46 g/mol [1].

Why Generic Substitution of LTB4 Antagonist 2 with In-Class Alternatives Is Scientifically Unjustified


LTB4 receptor antagonists exhibit wide-ranging potencies and divergent receptor subtype selectivity profiles that preclude simple interchangeability. The LTB4 receptor family comprises two G protein-coupled receptors: the high-affinity BLT1 receptor, which mediates most pro-inflammatory and chemotactic actions of LTB4, and the low-affinity BLT2 receptor [1]. Among known antagonists, potency differences span nearly three orders of magnitude, from sub-nanomolar Ki values (e.g., BIIL-260, Ki = 1.7 nM ) to mid-nanomolar IC50 values (e.g., LY255283, IC50 ≈ 100 nM ) to the 439 nM IC50 of LTB4 antagonist 2 [2]. Furthermore, BLT1 versus BLT2 selectivity varies markedly: compounds such as U75302 and ZK-158252 exhibit BLT1 selectivity, whereas LY255283 displays BLT2-selective inhibition [1]. Without experimental confirmation of potency and selectivity in a given assay system, substituting one LTB4 antagonist for another introduces uncontrolled variables that can compromise experimental reproducibility and data interpretation.

Quantitative Comparative Evidence for LTB4 Antagonist 2: Potency, Structural Differentiation, and In Vitro Inhibition Profiles


LTB4 Antagonist 2 Exhibits an IC50 of 439 nM: Comparative Potency Ranking Among Major LTB4 Antagonists

LTB4 antagonist 2 (compound 24c) demonstrates an IC50 of 439 nM for LTB4 receptor antagonism in radioligand binding assays [1]. This places it at a distinct potency tier compared to other widely used LTB4 antagonists. CP-105696 exhibits an IC50 of 8.42 ± 0.26 nM in the same assay format (inhibition of [3H]LTB4 binding to human neutrophils) [2]. Etalocib (LY293111) displays a Ki of 25 nM [3]. BIIL-260 hydrochloride shows a Ki of 1.7 nM on isolated human neutrophil membranes .

Inflammation Leukotriene Signaling GPCR Pharmacology

Concentration-Dependent LTB4 Binding Inhibition Profile of LTB4 Antagonist 2

LTB4 antagonist 2 (compound 24c) produces 25% inhibition of specific LTB4 binding at 0.1 μM and 95% inhibition at 10 μM [1]. This concentration-dependent profile enables researchers to titrate the degree of LTB4 receptor blockade across a 100-fold concentration range. Within the same 1,4-benzodioxine series, compound 24b (IC50 = 288 nM) and compound 24e (IC50 = 477 nM) flank compound 24c, demonstrating the scaffold's tunable potency via substitution patterns [1].

Inflammation Receptor Binding Dose-Response

Structural Chemotype Differentiation: 1,4-Benzodioxine Scaffold Distinguishes LTB4 Antagonist 2 from Established Antagonist Classes

LTB4 antagonist 2 is built upon a 1,4-benzodioxine core, a dioxygenated heterocyclic nucleus that has been systematically explored through the synthesis and testing of 41 derivatives to establish minimum structural requirements for LTB4 antagonism [1]. This scaffold differs fundamentally from other major LTB4 antagonist chemotypes: CP-105696 is a structurally novel, non-competitive LTB4 antagonist (C28H28O4) [2]; Etalocib (LY293111) is a diaryl ether-based structure [3]; LY255283 is a tetrazole derivative acting as a competitive BLT2 antagonist [4]; BIIL-260 belongs to a distinct chemical series with sub-nanomolar Ki .

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

In Vivo Anti-Inflammatory Activity of 1,4-Benzodioxine Series Validates Pharmacological Relevance

Within the 1,4-benzodioxine series, compound 24b (IC50 = 288 nM) was advanced to in vivo testing in the carrageenan-induced paw edema model and demonstrated significant anti-inflammatory properties [1]. While LTB4 antagonist 2 (compound 24c, IC50 = 439 nM) was not itself the subject of the published in vivo studies, its close structural relationship and comparable in vitro potency to compound 24b (within ~1.5-fold) provide class-level inference that the 1,4-benzodioxine scaffold is capable of translating in vitro LTB4 antagonism to in vivo anti-inflammatory efficacy.

In Vivo Pharmacology Anti-inflammatory Carrageenan Edema

LTB4 Antagonist 2 vs. LY255283: Distinct Potency and Receptor Subtype Selectivity Profiles

LY255283 is a LTB4 receptor antagonist with reported BLT2 selectivity, inhibiting [3H]LTB4 binding to guinea pig lung membranes with an IC50 of approximately 100 nM and displacing radiolabeled LTB4 from BLT2 with an IC50 of about 100 nM while showing minimal activity at BLT1 (IC50 > 10 μM) . LTB4 antagonist 2 (IC50 = 439 nM) [1] is approximately 4.4-fold less potent than LY255283 in binding assays, and its BLT1/BLT2 selectivity profile has not been explicitly characterized in published literature. This absence of selectivity data for LTB4 antagonist 2 represents a critical differentiation: LY255283 offers defined BLT2 selectivity, whereas LTB4 antagonist 2 offers a structurally distinct scaffold with undefined subtype bias.

BLT2 Selectivity Receptor Subtype Pharmacology Comparative Potency

LTB4 Antagonist 2: Optimal Research Applications Based on Quantified Differentiation Evidence


Partial Antagonism and Graded Dose-Response Studies of LTB4 Signaling

The 439 nM IC50 and demonstrated 25% to 95% inhibition range across 0.1-10 μM concentrations [1] make LTB4 antagonist 2 suitable for experiments requiring partial LTB4 receptor blockade. Unlike high-potency antagonists such as CP-105696 (IC50 = 8.42 nM) [2] or BIIL-260 (Ki = 1.7 nM) that may saturate receptors at low concentrations, LTB4 antagonist 2 enables researchers to titrate the degree of LTB4 pathway inhibition across a broad, experimentally tractable concentration window.

Orthogonal Tool Compound for LTB4 Target Validation and Scaffold Diversification

The 1,4-benzodioxine scaffold of LTB4 antagonist 2 is chemically distinct from all other major LTB4 antagonist chemotypes, including the diaryl ether series (Etalocib), tetrazole derivatives (LY255283), and proprietary scaffolds (CP-105696, BIIL-260) [3]. This structural orthogonality positions LTB4 antagonist 2 as an ideal tool for confirming that observed phenotypic effects are genuinely LTB4-pathway dependent rather than artifacts of a particular chemotype's off-target interactions or metabolic liabilities .

Structure-Activity Relationship (SAR) Studies of 1,4-Benzodioxine-Based LTB4 Antagonists

LTB4 antagonist 2 (compound 24c) serves as a reference point within a well-characterized SAR series of 41 1,4-benzodioxine derivatives [1]. With flanking compounds 24b (IC50 = 288 nM) and 24e (IC50 = 477 nM) [1], researchers can use LTB4 antagonist 2 as a benchmark for developing novel analogs, evaluating substitution effects on the 1,4-benzodioxine core, and exploring how structural modifications modulate LTB4 receptor binding affinity and potentially receptor subtype selectivity [1].

In Vitro Inflammation Models Requiring Moderate-Potency LTB4 Pathway Modulation

For in vitro inflammatory models where complete LTB4 receptor blockade may mask subtle pathway contributions or where high-potency antagonists induce confounding off-target effects, LTB4 antagonist 2 provides a moderate-potency alternative. The in vivo validation of the 1,4-benzodioxine scaffold class via compound 24b in the carrageenan edema model [1] supports the translational relevance of this chemotype, though direct in vivo data for compound 24c itself are not available, necessitating careful dose optimization for any in vivo applications.

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